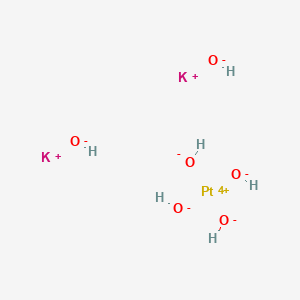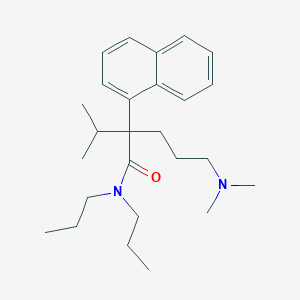
2-Ethyl-3-(N-methylamino)hexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-(N-methylamino)hexylamine, also known as EMAH, is a synthetic compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is used in scientific research for its potential applications in various fields.
Wirkmechanismus
2-Ethyl-3-(N-methylamino)hexylamine is a lipophilic compound that can easily cross cell membranes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemische Und Physiologische Effekte
2-Ethyl-3-(N-methylamino)hexylamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure pathways in the brain. 2-Ethyl-3-(N-methylamino)hexylamine has also been shown to have anticonvulsant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-3-(N-methylamino)hexylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 2-Ethyl-3-(N-methylamino)hexylamine is also stable and has a long shelf life. However, 2-Ethyl-3-(N-methylamino)hexylamine has some limitations for lab experiments. It has a strong odor, which can be unpleasant, and it is toxic at high concentrations.
Zukünftige Richtungen
For the study of 2-Ethyl-3-(N-methylamino)hexylamine include the development of 2-Ethyl-3-(N-methylamino)hexylamine as a drug delivery agent, the study of its effects on the immune system, and the study of its effects on the nervous system.
Synthesemethoden
2-Ethyl-3-(N-methylamino)hexylamine can be synthesized by reacting 2-ethylhexanoyl chloride with N-methyl-1,6-diaminohexane in the presence of a base such as sodium hydroxide. The reaction yields 2-Ethyl-3-(N-methylamino)hexylamine as a colorless liquid with a strong odor.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-(N-methylamino)hexylamine has been used in scientific research for its potential applications in various fields. It has been studied for its potential use as a surfactant, corrosion inhibitor, and as a reagent in organic synthesis. 2-Ethyl-3-(N-methylamino)hexylamine has also been studied for its potential use as a drug delivery agent due to its ability to cross cell membranes.
Eigenschaften
CAS-Nummer |
14339-28-7 |
|---|---|
Produktname |
2-Ethyl-3-(N-methylamino)hexylamine |
Molekularformel |
C9H22N2 |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2-ethyl-3-N-methylhexane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-9(11-3)8(5-2)7-10/h8-9,11H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
AZWUCUNMNBIVQG-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)CN)NC |
Kanonische SMILES |
CCCC(C(CC)CN)NC |
Andere CAS-Nummern |
14339-28-7 |
Synonyme |
2-Ethyl-3-(N-methylamino)hexylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















